N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride
Overview
Description
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity. The nature of these interactions can vary, including binding to receptor sites, altering enzyme activity, or affecting protein conformation .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s activity and effectiveness, as well as its potential side effects. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of the compound within tissues can also affect its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within cells can influence its interactions with biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQADKBFJGPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC2=C1CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670188 | |
Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-87-8, 893639-28-6 | |
Record name | 1,2-Benzisoxazole-3-methanamine, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.